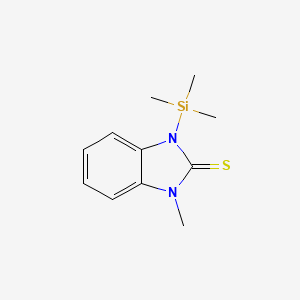![molecular formula C22H18OS B14374111 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran CAS No. 89805-90-3](/img/structure/B14374111.png)
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a phenoxy group and a phenyl group attached to a benzothiopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran typically involves the reaction of a benzothiopyran derivative with a phenoxybenzylidene compound. One common method involves the use of a base-catalyzed condensation reaction. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives.
科学的研究の応用
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran can be compared with other benzothiopyran derivatives and related compounds:
Similar Compounds: Benzothiopyran, benzothiopyranone, and benzothiopyran-2-one.
Uniqueness: The presence of both phenoxy and phenyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other benzothiopyran derivatives
特性
CAS番号 |
89805-90-3 |
|---|---|
分子式 |
C22H18OS |
分子量 |
330.4 g/mol |
IUPAC名 |
1-[phenoxy(phenyl)methylidene]-3,4-dihydroisothiochromene |
InChI |
InChI=1S/C22H18OS/c1-3-10-18(11-4-1)21(23-19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-24-22/h1-14H,15-16H2 |
InChIキー |
CCUZNRHWLOBAQK-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C(C2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
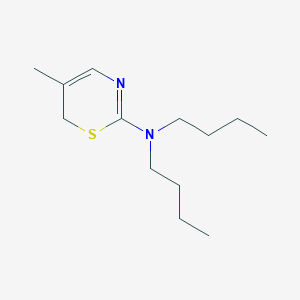

![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)

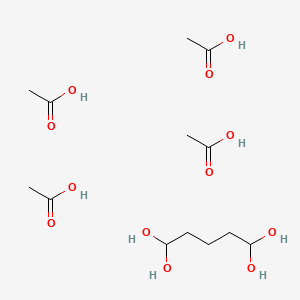
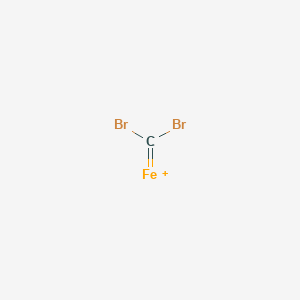
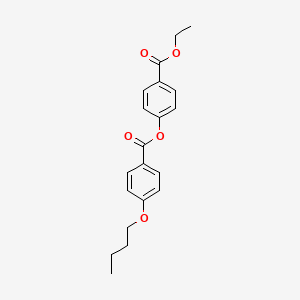
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)


